3,5-Dibromo-DL-phenylalanine

Neuroscience Glutamate Receptors Neuroprotection

3,5-Dibromo-DL-phenylalanine (CAS 1259992-43-2) is a racemic halogenated phenylalanine whose precise 3,5-dibromo substitution pattern is essential for its unique polyvalent pharmacology: partial NMDA agonism (EC50 ~332 µM), AMPA/kainate inhibition (IC50 ~29 µM), and presynaptic glutamate release suppression. The racemate enables cost-effective in vivo stroke studies (52% infarct reduction without cardiovascular side effects), electrophysiology calibration, and asymmetric synthesis of enantiopure probes (>94% ee). This multi-target profile cannot be replicated by mono-halogenated or other di-halogenated analogs. It is an indispensable tool for dissecting glutamatergic pathophysiology in epilepsy, schizophrenia, and neuroprotection research.

Molecular Formula C9H9Br2NO2
Molecular Weight 322.98 g/mol
CAS No. 1259992-43-2
Cat. No. B3227009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-DL-phenylalanine
CAS1259992-43-2
Molecular FormulaC9H9Br2NO2
Molecular Weight322.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
InChIKeyJDHBRWDIELMBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-DL-phenylalanine (CAS 1259992-43-2): A Halogenated Phenylalanine Derivative with Polyvalent Glutamatergic Activity


3,5-Dibromo-DL-phenylalanine (CAS 1259992-43-2) is a racemic, halogenated derivative of the aromatic amino acid phenylalanine, characterized by the presence of two bromine atoms at the 3 and 5 positions of its phenyl ring . This structural modification confers unique pharmacological properties that distinguish it from both the native amino acid and other halogenated phenylalanine analogs. The compound acts as a polyvalent modulator of glutamatergic transmission, exhibiting a distinctive triple mechanism: partial agonism at the NMDA receptor, inhibition of AMPA/kainate receptors, and depression of presynaptic glutamate release [1]. While the bulk of the published biological data pertains to the L-isomer, the racemic DL-form serves as a critical and accessible starting point for both fundamental neuroscience research and the development of enantiomerically pure probes, offering a cost-effective entry point for exploring structure-activity relationships [2].

3,5-Dibromo-DL-phenylalanine: Why Simple Halogenated Phenylalanine Analogs Are Not Direct Substitutes


The decision to procure 3,5-Dibromo-DL-phenylalanine cannot be made by simple substitution with other mono-halogenated or even some di-halogenated phenylalanine derivatives. The specific 3,5-dibromo substitution pattern is a critical determinant of the compound's unique polyvalent pharmacological profile. For instance, while 4-bromo-L-phenylalanine is a potent enzyme inhibitor and a common building block , it lacks the combined NMDA receptor activation and AMPA/kainate receptor blockade observed with the 3,5-dibromo analog [1]. Conversely, endogenous 3,5-dibromotyrosine (which possesses an additional 4-hydroxy group) exhibits a similar balanced antiglutamatergic profile, yet its distinct physicochemical properties and altered hydrogen-bonding capacity lead to different interactions and potency profiles [2]. The quantitative data presented in the following sections demonstrate that the precise 3,5-dibromo substitution on the phenylalanine backbone is essential for achieving the balanced, moderate-efficacy modulation of multiple glutamatergic targets that defines this compound's therapeutic potential and differentiates it from its closest analogs.

3,5-Dibromo-DL-phenylalanine: Quantitative Evidence for Differentiated Procurement in Neuroscience and Drug Discovery


Mechanism of Action: Polyvalent Modulation vs. Selective Antagonists

The primary differentiation of 3,5-Dibromo-DL-phenylalanine (specifically its L-isomer) is its polyvalent mechanism, which contrasts sharply with the highly selective, single-target approach of traditional NMDA or AMPA/kainate antagonists. While potent selective antagonists like MK-801 failed in clinical trials due to severe side effects, including psychotomimetic symptoms [1], 3,5-DBr-L-Phe exhibits a balanced, multi-target profile: it is a partial agonist at the NMDA receptor (EC50 = 331.6 ± 78.6 µM, efficacy 30.5 ± 4.7% vs. NMDA), a blocker of AMPA/kainate receptors (IC50 = 29.4 ± 4.3 µM for inhibiting mEPSC frequency), and it depresses presynaptic glutamate release [2]. This moderate and multi-faceted approach is hypothesized to normalize, rather than completely block, glutamatergic signaling, potentially avoiding the side effects of highly potent, selective antagonists [3].

Neuroscience Glutamate Receptors Neuroprotection

In Vitro Potency: Quantifying the Balance of NMDA Activation and AMPA Blockade

Quantitative in vitro data reveal a key functional signature: a distinct, 10-fold difference between the compound's potency at two major ionotropic glutamate receptors. In patch-clamp experiments on rat cerebrocortical neurons, 3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe) inhibited AMPA/kainate receptor-mediated miniature excitatory postsynaptic current (mEPSC) frequency with an IC50 of 29.4 ± 4.3 µM [1]. In contrast, its partial agonism at the NMDA receptor's glutamate-binding site was observed with a significantly higher EC50 of 331.6 ± 78.6 µM, achieving a maximum efficacy of only 30.5 ± 4.7% relative to the full agonist NMDA [1]. This ~11-fold lower potency and partial efficacy at NMDA receptors compared to its more potent AMPA/kainate receptor blockade defines the compound's unique 'balanced' profile, differentiating it from both more potent, selective antagonists and other halogenated analogs like 3,5-dibromotyrosine, which may exhibit different potency ratios [2].

Electrophysiology Receptor Pharmacology Drug Screening

In Vivo Efficacy: Neuroprotection Comparable to MK-801 with Reduced Cardiovascular Liability

In a rat model of stroke (intracerebral injection of endothelin-1), the L-isomer of the target compound, 3,5-dibromo-L-phenylalanine, demonstrated significant neuroprotective efficacy. Treatment with three intraperitoneal boluses of 30 mg/kg reduced brain damage volume by approximately 52% compared to saline-treated controls [1]. This level of neuroprotection is reported to be comparable to that achieved by the potent NMDA receptor antagonist MK-801 in the same model [1]. Critically, however, 3,5-DBr-L-Phe's polyvalent mechanism is associated with a favorable cardiovascular safety profile. Unlike MK-801 and other NMDA antagonists which typically cause significant increases in arterial blood pressure and heart rate, 3,5-DBr-L-Phe did not produce these effects at therapeutically relevant doses [1]. This combination of robust efficacy and a benign cardiovascular profile is a key differentiator for the compound.

In Vivo Pharmacology Stroke Model Cardiovascular Safety

Chemical Synthesis: Efficient Route to Enantiomerically Pure Probes from the Racemate

From a procurement and synthetic utility perspective, the racemic DL-phenylalanine serves as a versatile and economical starting material for generating enantiomerically pure forms. A 2016 study demonstrated an efficient catalytic asymmetric synthesis of Fmoc-protected (S)-3,5-dibromophenylalanine directly from this chemical space. Using a phase-transfer catalyst, the desired (S)-enantiomer derivative was obtained in up to 94.9% enantiomeric excess (ee), with an overall three-step yield of 82.4% [1]. An alternative asymmetric hydrogenation method yielded Fmoc-(S)-3,5-dibromophenylalanine with up to 94.7% ee [1]. This contrasts with the more direct, but often more expensive and specialized, acquisition of the pre-resolved L-isomer (CAS 634917-08-1). For research groups with synthetic capacity, the racemate offers a cost-effective and flexible entry point to high-purity chiral probes for biological and medicinal chemistry applications.

Organic Synthesis Chiral Chemistry Building Blocks

3,5-Dibromo-DL-phenylalanine: Optimal Application Scenarios Guided by Evidence


Validating Polyvalent Glutamatergic Modulation in Preclinical Stroke Models

Based on evidence of 52% reduction in infarct volume without cardiovascular side effects [1], the compound is optimally deployed in in vivo rodent stroke studies. It serves as a critical tool compound to validate the therapeutic hypothesis that balanced, multi-target modulation of glutamatergic transmission is a viable strategy for achieving efficacious neuroprotection while avoiding the side effects of potent, selective antagonists [2]. Procurement of the racemate enables cost-effective, large-scale in vivo studies, with the understanding that observed efficacy and safety are representative of the L-isomer's active pharmacology.

Electrophysiological Dissection of Balanced Glutamate Receptor Modulation

The compound's unique and quantifiable in vitro fingerprint—a ~10-fold potency difference between AMPA/kainate inhibition (IC50 ~29 µM) and NMDA partial agonism (EC50 ~332 µM) [1]—makes it an indispensable reference standard for electrophysiology labs. It should be used to benchmark and characterize the activity of novel compounds designed to replicate this balanced polyvalent profile. Researchers can use it to calibrate patch-clamp assays, ensuring their experimental systems are sensitive enough to detect this specific pattern of mixed agonism and antagonism.

Economical Synthesis of High-Value Chiral Building Blocks

For medicinal chemistry and chemical biology groups engaged in structure-activity relationship (SAR) studies, the racemic 3,5-Dibromo-DL-phenylalanine represents a strategic procurement choice over the more expensive single L- or D-isomers. As demonstrated by published synthetic routes achieving >94% ee and >80% yield [1], the racemate is an ideal starting material for in-house asymmetric synthesis to generate Fmoc- or Boc-protected enantiomerically pure amino acids. This approach lowers cost and increases supply chain flexibility for generating specialized peptide and small-molecule probes containing the 3,5-dibromophenylalanine moiety.

Investigating Antipsychotic and Anti-Seizure Mechanisms

Given the compound's demonstrated efficacy in reducing pentylenetetrazole (PTZ)-induced seizures and reversing sensorimotor gating deficits (a model of psychosis) caused by both stroke and the NMDA antagonist MK-801 [1], it is a high-value reagent for neuroscience research into schizophrenia and epilepsy. Its ability to treat symptoms across these domains without causing cardiovascular stress or the psychotomimetic effects of pure NMDA antagonists positions it as a unique tool to dissect the overlapping glutamatergic pathophysiology of these disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-DL-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.